2-(Trifluoromethyl)benzylsulfonamide

Description

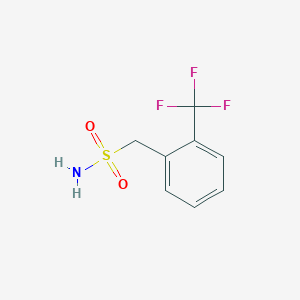

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112941-35-2 | |

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide (B167894)

The synthesis of 2-(Trifluoromethyl)benzenesulfonamide hinges on two key processes: the formation of the sulfonamide bond and the incorporation of the 2-(trifluoromethyl)phenyl group. These can be achieved through various strategic routes, often starting with the preparation of a key intermediate, 2-(trifluoromethyl)benzenesulfonyl chloride.

The creation of the sulfonamide linkage (S-N bond) is a cornerstone of this synthesis. While several methods exist, the reaction between a sulfonyl chloride and an amine source is the most traditional and widely employed approach. cbijournal.comthieme-connect.com

The most conventional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the case of 2-(Trifluoromethyl)benzenesulfonamide, the key precursor is 2-(trifluoromethyl)benzenesulfonyl chloride, which is reacted with ammonia (B1221849) or an ammonia surrogate. acs.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Ar-SO₂Cl + 2 NH₃ → Ar-SO₂NH₂ + NH₄Cl

Where 'Ar' represents the 2-(trifluoromethyl)phenyl group. This method is highly effective and widely used for synthesizing primary sulfonamides. acs.org

Beyond the classic sulfonyl chloride-amine coupling, a variety of modern synthetic methods have been developed to access sulfonamides, offering milder conditions, improved functional group tolerance, or different starting materials. cbijournal.com While not all have been specifically documented for 2-(Trifluoromethyl)benzenesulfonamide, they represent viable synthetic pathways.

| Method | Description | Key Reagents/Catalysts | Reference |

| Oxidative Coupling | Direct formation of the S-N bond from thiols and amines, bypassing the need for sulfonyl chloride isolation. rsc.org | Oxidizing agents (e.g., I₂O₅, N-chlorosuccinimide), electrochemical methods. rsc.orgorganic-chemistry.org | |

| From Sulfonic Acids | Direct conversion of sulfonic acids or their salts to sulfonamides, often under microwave irradiation for efficiency. organic-chemistry.org | Activating agents. | |

| Palladium-Catalyzed Coupling | Cross-coupling of aryl halides or boronic acids with a sulfur dioxide source and an amine. thieme-connect.comorganic-chemistry.org This method uses SO₂ surrogates like DABSO. organic-chemistry.orgrsc.org | Palladium catalysts, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.orgrsc.org | |

| Decarboxylative Halosulfonylation | A one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by reaction with an amine. acs.orgprinceton.edu | Copper catalyst, SO₂, chlorinating agent. acs.orgprinceton.edu | |

| From Organometallic Reagents | The reaction of organolithium or Grignard reagents with a sulfur dioxide equivalent to generate a sulfonyl halide in situ, which then reacts with an amine. acs.orgrsc.org | Organolithium/Grignard reagents, SO₂ or SO₂Cl₂. acs.orgrsc.org |

The synthesis of the target compound requires the presence of the 2-(trifluoromethyl)phenyl group attached to the sulfur atom. This is typically achieved by starting with a precursor that already contains this structural motif.

Key strategies for synthesizing the necessary precursor, 2-(trifluoromethyl)benzenesulfonyl chloride, include:

Electrophilic Aromatic Substitution : The direct chlorosulfonylation of 2-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H) is a potential route. However, this method can be aggressive and may not be suitable for all substrates, especially those with electron-deficient rings. rsc.org

Sandmeyer-type Reaction : A multi-step sequence starting from 2-(trifluoromethyl)aniline (B126271) is a more controlled approach. The aniline (B41778) is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. rsc.org

Sulfonamide Formation Reactions

Derivatization and Analog Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

2-(Trifluoromethyl)benzenesulfonamide serves as a valuable building block for creating a diverse range of more complex molecules. chemimpex.com Derivatization primarily targets the sulfonamide nitrogen, though modifications to the aromatic ring are also possible.

Structural modification is a key strategy in fields like medicinal chemistry to fine-tune a molecule's properties. biomedres.us For 2-(Trifluoromethyl)benzenesulfonamide, these modifications can alter its physical, chemical, and biological characteristics. nih.gov

Key Modification Points and Strategies:

| Modification Site | Strategy | Purpose | Reference |

| Sulfonamide Nitrogen | N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary sulfonamides. | Introduce new substituents to explore structure-activity relationships, alter solubility, or block hydrogen bonding. acs.orgnih.gov | |

| N-Acylation: Reaction with acyl chlorides or anhydrides. | Create N-acylsulfonamides, which can act as prodrugs or modify electronic properties. acs.org | ||

| Aromatic Ring | Electrophilic Aromatic Substitution: Introducing new substituents (e.g., nitro, halogen) onto the benzene (B151609) ring. The existing trifluoromethyl and sulfonamide groups will direct the position of new substituents. | Modulate the electronic properties of the ring, introduce new interaction points for biological targets, or create handles for further reactions. | |

| Trifluoromethyl Group | The CF₃ group is highly stable and not typically modified. Its strong electron-withdrawing nature is a key feature. | This group enhances properties such as metabolic stability and lipophilicity, which is often a primary reason for its inclusion in a molecule's design. chemimpex.comontosight.aijelsciences.com |

The synthesis of analogs often involves coupling the precursor, 2-(trifluoromethyl)benzenesulfonyl chloride, with various substituted amines to generate a library of secondary sulfonamides. This approach was utilized in the development of anti-influenza agents, where various aniline derivatives were coupled to substituted benzenesulfonyl chlorides. nih.gov The trifluoromethyl group, in particular, was found to significantly enhance antiviral potency in some cases. nih.gov

Exploration of Substituent Effects on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. While specific structure-activity relationship (SAR) studies on 2-(trifluoromethyl)benzenesulfonamide are not extensively documented in publicly available literature, the broader class of benzenesulfonamides has been widely studied, providing valuable insights into the potential effects of various functional groups.

The trifluoromethyl group at the 2-position is known to enhance lipophilicity, which can improve a compound's ability to cross biological membranes. chemimpex.com The sulfonamide group itself is a key pharmacophore, capable of forming hydrogen bonds with biological targets such as enzymes. chemimpex.com

Studies on other substituted benzenesulfonamides have demonstrated that modifications to the aromatic ring can dramatically alter biological activity. For example, in a series of benzenesulfonamide derivatives developed as anticancer agents, the introduction of different substituents on a benzylidene tail led to a range of potencies. This underscores the importance of exploring the hydrophobic regions of target binding sites.

Research on benzenesulfonamide derivatives as anti-inflammatory, antimicrobial, and antioxidant agents has also revealed important SAR trends. A study on benzenesulfonamides bearing a carboxamide functionality found that p-toluenesulphonamide derivatives exhibited better antimicrobial properties than their unsubstituted benzenesulfonamide counterparts, suggesting the positive influence of a methyl group at the 4-position. frontiersin.org

The following interactive data tables summarize findings from studies on various benzenesulfonamide derivatives, illustrating the impact of different substituents on their biological activity. It is important to note that these findings are for related classes of compounds and serve to provide a general understanding of substituent effects in benzenesulfonamides.

Table 1: In vivo Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives frontiersin.org

| Compound | Substituent at R | % Inhibition of Edema (1h) |

| 4a | 4-methyl | 94.69 |

| 4c | 4-methyl | 94.69 |

| Indomethacin | (Reference) | 78.76 |

This table is based on data for N-((substituted-phenyl)carbamoyl)-4-methylbenzenesulfonamide derivatives.

Table 2: Antimicrobial Activity (MIC, mg/mL) of Selected Benzenesulfonamide Derivatives frontiersin.org

| Compound | Substituent at R | E. coli | S. aureus | P. aeruginosa | S. typhi | B. subtilis | C. albicans | A. niger |

| 4a | 4-methyl | - | - | 6.67 | 6.45 | - | - | - |

| 4d | 4-methyl | 6.72 | - | - | - | - | - | - |

| 4e | 4-methyl | - | - | - | - | - | 6.63 | 6.28 |

| 4f | 4-methyl | - | - | - | - | 6.63 | - | - |

| 4h | 4-methyl | - | 6.63 | - | - | - | 6.63 | - |

This table is based on data for N-((substituted-phenyl)carbamoyl)-4-methylbenzenesulfonamide derivatives. A '-' indicates data was not provided or the compound was not the most active in that category.

These examples demonstrate that even small changes to the substitution pattern on the benzenesulfonamide scaffold can lead to significant differences in biological activity. The exploration of these substituent effects is a cornerstone of medicinal chemistry and drug discovery.

Pharmacological and Biological Activity Research

Enzyme Inhibition Studies

The sulfonamide functional group is a well-established pharmacophore known for its ability to target and inhibit various enzymes. The introduction of a trifluoromethyl group on the benzyl (B1604629) ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and carbon dioxide transport nih.gov. While the sulfonamide moiety is a known inhibitor of carbonic anhydrases, specific research detailing the inhibitory activity of 2-(Trifluoromethyl)benzylsulfonamide against various CA isoforms was not found in the provided search results. Generally, the inhibition mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site nih.gov.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Antimetabolite Action

Sulfonamides, also known as sulfa drugs, function as antimetabolites by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid nih.govyoutube.comcnr.ittandfonline.com. Bacteria must synthesize their own folic acid, as they cannot utilize external sources, making the folate pathway an effective target for antimicrobial agents tandfonline.com. Sulfonamides are structural analogs of para-aminobenzoic acid (p-aminobenzoic acid), the natural substrate for DHPS cnr.itresearchgate.net. By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to tetrahydrofolate, thereby halting bacterial growth nih.govtandfonline.com. While this is the established mechanism for the sulfonamide class of drugs, specific studies quantifying the DHPS inhibitory activity of this compound are not detailed in the available research.

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics asm.org. The search for MBL inhibitors is a critical area of antibiotic research. Studies have explored compounds containing a trifluoromethyl group as potential MBL inhibitors. For instance, trifluoromethyl alcohols and ketones have been reported as synthetic inhibitors of MBLs asm.orgnih.gov. More recently, trifluoromethylated captopril analogues have been developed and shown to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1) uit.nomdpi.com. Additionally, a triazole derivative featuring a trifluoromethyl moiety demonstrated inhibitory potential against VIM-1, another type of MBL mdpi.com. However, there is no specific research available that investigates this compound for MBL inhibitory activity.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Significant research has been conducted on trifluoromethyl-substituted aryl sulfonamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP) nih.govresearchgate.net. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) nih.goveurekaselect.comeco-vector.com. Inhibiting CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and reducing LDL cholesterol ("bad cholesterol"), which is considered a promising approach for preventing and treating cardiovascular diseases eco-vector.comsouthwales.ac.uk.

In vitro studies on a series of ortho- and meta-trifluoromethylated sulfonamides demonstrated potent CETP inhibitory activity. Several synthesized derivatives achieved significant to complete inhibition at a concentration of 10 µM nih.govresearchgate.netsouthwales.ac.uk. The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the sulfonamide scaffold was found to enhance the inhibitory potency southwales.ac.uk. Specifically, certain diaryl sulfonamide derivatives containing a trifluoromethyl group showed 100% inhibitory activity against CETP nih.govresearchgate.neteco-vector.com. The hydrophobic nature of the trifluoromethyl group is believed to contribute to favorable interactions within the hydrophobic tunnel of the CETP protein nih.gov.

| Compound Series | Substitution Pattern | Concentration | CETP Inhibition (%) | Reference |

|---|---|---|---|---|

| ortho- & meta-Trifluoromethylated Sulfonamides | Compound 6f (specific structure with electron-withdrawing groups) | 10 µM | 100% | researchgate.netsouthwales.ac.uk |

| ortho- & meta-Trifluoromethylated Sulfonamides | Compound 6i (specific structure with electron-withdrawing groups) | 10 µM | 82% | southwales.ac.uk |

| Trifluoromethyl Substituted Benzene (B151609) Sulfonamides | Compounds 7d-7f (diaryl structures) | 10 µM | 100% | nih.govresearchgate.net |

| Trifluoromethyl Substituted Benzene Sulfonamides | Compounds 6a-6g, 7a-7c, 7g (varied structures) | 10 µM | 2% - 72% | nih.gov |

Antimicrobial Activity

The trifluoromethyl group is often incorporated into molecules to enhance their biological activity, including antimicrobial efficacy.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of compounds structurally related to this compound has yielded varied results. A study on N-trifluoromethylthiolated sulfonimidamides and sulfoximines reported poor to modest activity against both Gram-positive (Streptococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria nih.gov. Conversely, other research on benzamide (B126) derivatives containing trifluoromethylsulfonyl (SO2CF3) and trifluoromethylthio (SCF3) groups found them to be potent antibacterial agents, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL nih.gov.

Another study investigating fluorinated thioureas, which share structural similarities, found that the derivatives could inhibit Gram-positive strains such as Bacillus cereus and Staphylococcus aureus, but were unable to penetrate the Gram-negative E. coli tandfonline.com. Furthermore, a study on fluorine- and trifluoromethyl-substituted biphenyl derivatives reported that these compounds exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with the fluorine substitution significantly enhancing this activity citedrive.com. Direct studies on the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative strains were not identified in the provided search results.

Resistance Mechanisms and Strategies to Overcome Resistance

Bacterial resistance to sulfonamides is a significant clinical challenge and can arise through several mechanisms. The most common is the acquisition of genetic mutations in the folP gene, which codes for the dihydropteroate synthase (DHPS) enzyme. These mutations can alter the enzyme's structure, reducing its affinity for sulfonamide drugs while still allowing it to bind to its natural substrate, PABA.

Another prevalent mechanism is the horizontal transfer of resistance genes, such as sul1 and sul2. These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by sulfonamides. Bacteria can acquire these genes through plasmids or other mobile genetic elements.

Strategies to overcome sulfonamide resistance are an active area of research. One approach involves the development of novel sulfonamide derivatives that can effectively inhibit the resistant forms of DHPS. The inclusion of a trifluoromethyl group in the chemical structure, as seen in this compound, is a strategy employed in medicinal chemistry to enhance the biological activity of compounds. While specific research on overcoming resistance to this compound is limited, the development of derivatives with modified structures that can evade these resistance mechanisms is a promising avenue. Combination therapy, where a sulfonamide is administered with another antibiotic that has a different mechanism of action, is another strategy to combat resistance.

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide (B165840) derivatives has been investigated, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Research has shown that certain benzenesulfonamide derivatives can act as selective inhibitors of COX-2. The selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. The well-known anti-inflammatory drug Celecoxib (B62257), for instance, contains a trifluoromethyl group and a sulfonamide moiety, highlighting the potential of this chemical scaffold in COX-2 inhibition.

A study on a series of newly synthesized benzenesulfonamide derivatives demonstrated their potent and selective COX-2 inhibitory activity. Although this compound was not specifically tested in this study, the data for related compounds provide insight into the potential of this structural class.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| 6b | 13.17 | 0.04 | 329.25 |

| 6e | 14.12 | 0.05 | 282.40 |

| 6j | 12.48 | 0.04 | 312.00 |

| Celecoxib (Reference) | 14.70 | 0.05 | 294.00 |

Data sourced from a study on benzenesulfonamide derivatives tethered to 1,2,3-triazole pharmacophores nih.gov.

The anti-inflammatory effects of novel compounds are often evaluated in animal models, with the carrageenan-induced paw edema model in rats being a standard and widely used assay. In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.

Anticancer and Antitumor Research

The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance properties such as metabolic stability and membrane permeability. The benzenesulfonamide moiety is also present in several compounds with demonstrated anticancer activity. Research into trifluoromethyl-containing benzenesulfonamide derivatives has shown promising results against various cancer cell lines.

One study investigated the anticancer activity of a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. While these compounds have a different heterocyclic core, the presence of the trifluoromethyl group is a key feature. Several of these compounds exhibited significant cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Containing Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3b | C32 (Amelanotic melanoma) | 24.4 |

| A375 (Melanoma) | 25.4 | |

| MCF-7/WT (Breast cancer) | >100 | |

| DU145 (Prostate cancer) | >100 | |

| 3d | C32 (Amelanotic melanoma) | 87.4 |

| A375 (Melanoma) | 103 | |

| MCF-7/WT (Breast cancer) | >100 | |

| DU145 (Prostate cancer) | >100 |

Data sourced from a study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives nih.gov.

Another study on benzenesulfonamide derivatives demonstrated cytotoxic effects against human lung cancer cells (A549), with some compounds reducing intracellular pH and increasing reactive oxygen species (ROS) levels, suggesting potential mechanisms for their anticancer activity immunopathol.com. The anticancer potential of sulfonamides is also linked to their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis nih.gov.

Other Reported Biological Activities

The benzenesulfonamide scaffold is versatile and has been explored for a range of other biological activities beyond antibacterial, anti-inflammatory, and anticancer effects.

Antiprotozoal Activity: Certain benzenesulfonamide derivatives have been investigated for their activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. The mechanism of action in these cases is often the inhibition of parasite-specific enzymes, such as carbonic anhydrases nih.gov.

Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory activity of benzenesulfonamide derivatives against various carbonic anhydrase isoforms has been extensively studied nih.govtandfonline.comresearchgate.netnih.govnih.govmdpi.com.

Kinase Inhibition: The sulfonamide moiety has been incorporated into molecules designed as kinase inhibitors for potential use in cancer therapy. For example, derivatives have been synthesized and tested for their ability to inhibit cyclin-dependent kinase 2 (CDK2) nih.gov. Trifluoromethyl-substituted benzamides have also been investigated as inhibitors of KDR protein-tyrosine kinase google.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 2-(Trifluoromethyl)benzyl Moiety on Activity

The 2-(trifluoromethyl)benzyl moiety is a critical component that significantly influences the biological profile of the parent molecule. The trifluoromethyl (CF₃) group, in particular, imparts several advantageous properties.

Enhanced Lipophilicity and Metabolic Stability: The CF₃ group is known to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This enhancement in lipophilicity may contribute to greater biological efficacy. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability is a crucial property for pharmaceutical compounds, as it can lead to a longer duration of action in the body. chemimpex.com

Modulation of Electronic Properties and Binding Affinity: The trifluoromethyl group is a strong electron-withdrawing group. This property can significantly alter the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target. Statistical and computational analyses have shown that substituting a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group can be particularly effective at increasing binding energy with a protein target. nih.govresearchgate.net While this substitution does not improve bioactivity on average across all cases, a notable percentage of such substitutions (9.19%) can lead to an increase in biological activity by at least one order of magnitude. nih.govresearchgate.net The energy gains are often driven by changes in electrostatic energy or solvation free energy. nih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that the energy improvement can be substantial in some systems. nih.gov

The 2-position of the trifluoromethyl group on the benzyl (B1604629) ring also plays a role in defining the molecule's three-dimensional shape and steric profile, which is crucial for precise binding to a target receptor or enzyme. This structural feature is found in various biologically active molecules, underscoring its importance in medicinal chemistry. chemimpex.com For example, this moiety is a key structural component of the antiviral agent letermovir.

Role of the Sulfonamide Functional Group in Target Binding

The sulfonamide (-SO₂NH₂) functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. nih.gov Its role in the activity of 2-(trifluoromethyl)benzylsulfonamide and its derivatives is multifaceted, primarily centered on its ability to form key interactions with biological targets.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can participate in hydrogen bonding with amino acid residues in the active site of a protein. This directional interaction is fundamental for molecular recognition and binding affinity, anchoring the molecule in a specific orientation within the target's binding pocket.

Versatility as a Scaffold: The sulfonamide moiety provides a versatile scaffold that allows for diverse functionalization. chemimpex.com This chemical tractability enables chemists to synthesize a wide range of derivatives, systematically modifying the structure to probe the requirements for optimal activity and selectivity. researchgate.net The simple structure of sulfonamides facilitates the design of new analogues for extensive biological evaluation. researchgate.net

The combination of the sulfonamide group's hydrogen bonding capacity and its role as a synthetic linchpin makes it a privileged functional group in drug design, contributing significantly to the target-binding properties of its parent molecules.

Systematic Variation of Substituents and their Impact

Systematic modification of the this compound scaffold is a classic medicinal chemistry strategy to elucidate SAR and optimize biological activity. Studies on related structures demonstrate how even minor changes can have a profound impact on potency and selectivity.

For instance, in a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, a series of analogues with variations in the 2-substituted 4-(trifluoromethyl)benzyl C-region were investigated as TRPV1 antagonists. nih.gov The research indicated that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.gov This highlights the importance of the aromatic system in that specific region of the molecule for target interaction.

Another study focused on 2-sulfonamidebenzamides as allosteric modulators of a specific receptor, MrgX1. nih.gov The synthesis of a modular series of compounds allowed for the evaluation of different substituents. The results, summarized in the table below, show that substitutions at the 5-position of the benzamide (B126) ring generally produced potent modulators, with ethoxy analogues often being more potent than trifluoromethyl analogues. nih.gov

| Compound | Substituent | Potency (EC₅₀, µM) |

|---|---|---|

| 5f | Cyclopropylmethyl | 1.36 |

| 5g | 2,4-diethoxy | 1.09 |

| 5h | 4-methoxy | Inactive |

| 7a | 5-methyl | 0.103 |

| 7g | 5-ethoxy | 0.098 |

| 7i | 5-isopropoxy | 0.054 |

These examples underscore the principle that systematic variation of substituents is essential for mapping the chemical space around a core scaffold to identify the optimal combination of features for high-affinity binding and desired biological effect.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target and elicit a response. dovepress.comnih.gov This approach is invaluable for virtual screening of large compound libraries to identify novel active molecules and for guiding the design of new derivatives. dovepress.com

For a class of compounds like this compound derivatives, a pharmacophore model would typically be generated based on a set of known active molecules. The model would identify common features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups.

For example, a study on aryl sulfonamide derivatives as 5HT7 receptor antagonists led to the development of a five-point pharmacophore hypothesis: AADPR. researchgate.netresearchgate.net This model consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one positive group (P), and one aromatic ring (R). researchgate.netresearchgate.net

A hypothetical pharmacophore model for a this compound derivative might include:

An aromatic ring feature corresponding to the benzyl group.

A hydrophobic feature representing the trifluoromethyl group.

Hydrogen bond donor and acceptor features from the sulfonamide group.

| Pharmacophoric Feature | Corresponding Structural Moiety |

|---|---|

| Aromatic Ring | Benzyl Ring |

| Hydrophobic Group | Trifluoromethyl (-CF₃) Group |

| Hydrogen Bond Donor | Sulfonamide N-H |

| Hydrogen Bond Acceptor | Sulfonamide S=O |

Such a model could then be used as a 3D query to search databases for new compounds that fit the pharmacophoric constraints, potentially leading to the discovery of new lead compounds with improved activity or different scaffolds. pharmacophorejournal.com This computational approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (in this case, 2-(Trifluoromethyl)benzylsulfonamide) to the active site of a target protein.

Studies on trifluoromethylated aromatic sulfonamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP) have revealed key binding interactions that are likely relevant to this compound. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly enhance the potency of the compound. This is often attributed to its ability to form favorable interactions within the binding pocket of a target protein. southwales.ac.uk

Table 1: Potential Ligand-Target Binding Interactions of this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target Protein |

| Hydrogen Bonding | Sulfonamide group (-SO₂NH₂) | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Benzyl (B1604629) and trifluoromethyl groups | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| π-π Stacking | Benzyl group | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Ion-π Interactions | Benzyl group | Charged amino acids (e.g., Lysine, Arginine) |

While specific studies on this compound are limited, research on similar sulfonamide-based inhibitors targeting various proteins has identified key amino acid residues that are frequently involved in binding. For instance, in the case of trifluoromethylated sulfonamides targeting CETP, interactions with both polar and non-polar residues are crucial for high inhibitory activity. southwales.ac.uk The sulfonamide group often forms hydrogen bonds with backbone or side-chain atoms of polar residues, while the trifluoromethyl-substituted phenyl ring is typically buried in a hydrophobic pocket.

Molecular Dynamics Simulations

An MD simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a period of time. This allows for the assessment of the stability of key interactions identified in docking studies. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the analysis of hydrogen bond persistence throughout the simulation, are used to evaluate the stability of the complex.

De Novo Drug Design Approaches utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point or a building block in such design strategies. Fragment-based de novo design is a particularly relevant approach, where molecular fragments with known binding properties are combined to create new lead compounds.

The 2-(trifluoromethyl)benzyl group and the sulfonamide group can be considered as distinct fragments. A de novo design algorithm could explore different chemical modifications to these fragments or link them to other fragments to optimize binding to a specific target. For example, the algorithm could suggest modifications to the benzyl ring to improve hydrophobic interactions or add functional groups that can form additional hydrogen bonds. The trifluoromethyl group is a valuable feature in this context due to its known positive impact on metabolic stability and binding affinity. chemimpex.com

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

A thorough search of scientific literature did not yield any specific in vitro studies detailing the efficacy of 2-(Trifluoromethyl)benzylsulfonamide. Typically, such studies would involve testing the compound against specific cell lines (e.g., cancer cells, bacterial strains, or virally infected cells) or isolated enzymes to determine key metrics like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This foundational data is crucial for establishing a compound's potency and mechanism of action at a cellular level. At present, no such data tables or detailed research findings for this compound have been made public.

In Vivo Efficacy Studies

Similarly, there is a lack of available data from in vivo studies for this compound. These studies, which are essential for evaluating a compound's efficacy and behavior in a whole living organism, are typically conducted in animal models of human diseases. Key outcomes from such studies would include assessments of tumor growth inhibition, reduction in bacterial or viral load, or amelioration of disease symptoms. The absence of this information in the public domain means that the compound's performance in a complex biological system has not been characterized.

Synergistic Effects with Other Therapeutic Agents

Investigations into the synergistic effects of a compound, where its therapeutic effect is enhanced when used in combination with other drugs, are a critical step in modern drug development. This is particularly relevant in areas like oncology and infectious diseases to overcome drug resistance and improve treatment outcomes. There are currently no published studies that explore the potential synergistic or antagonistic interactions between this compound and other therapeutic agents.

Future Directions and Emerging Research Avenues

Novel Target Identification for 2-(Trifluoromethyl)benzylsulfonamide

While the initial therapeutic applications of sulfonamides were primarily in antimicrobials, the versatility of this functional group has led to the discovery of a wide range of biological activities. mkjc.in For this compound, research is moving beyond established targets to identify novel proteins and pathways through which it and its derivatives can exert therapeutic effects.

A significant recent development has been the identification of the human urate transporter 1 (hURAT1) as a target for this compound derivatives. google.com Inhibition of hURAT1 is a key mechanism for reducing serum uric acid levels, making these compounds promising candidates for the treatment of hyperuricemia and gout. google.comresearchgate.net A patent has disclosed derivatives of this compound with demonstrated inhibitory effects on hURAT1. google.com This discovery opens a new therapeutic field for this specific class of sulfonamides, distinct from their previously explored roles. google.comresearchgate.net

Furthermore, broader research into trifluoromethyl-substituted aryl sulfonamides has identified other potential targets. For instance, novel trifluoromethylated aryl sulfonamides have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular disease. nih.gov While this research was not on this compound itself, it suggests that screening the compound against CETP could be a viable avenue for novel target identification. Molecular docking studies on other benzenesulfonamide (B165840) analogs have also suggested inhibitory activity against targets like the Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment. nih.gov These findings underscore the potential for identifying new applications for this compound through systematic screening and pharmacological profiling.

| Potential Target | Associated Disease/Condition | Rationale for Investigation | Supporting Evidence |

|---|---|---|---|

| Human Urate Transporter 1 (hURAT1) | Hyperuricemia, Gout | Inhibits reabsorption of uric acid in the kidneys. | Derivatives of this compound have demonstrated clear inhibitory effects. google.comresearchgate.net |

| Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease, Atherosclerosis | Plays a role in reverse cholesterol transport; inhibition raises HDL levels. | Other novel trifluoromethylated aryl sulfonamides have shown potent CETP inhibitory activity. nih.gov |

| Tropomyosin receptor kinase A (TrkA) | Glioblastoma, Cancer | A receptor tyrosine kinase involved in cell proliferation and survival. | Different benzenesulfonamide analogs have been identified as potential TrkA inhibitors through in silico analysis. nih.gov |

| Carbonic Anhydrases (CAs) | Glaucoma, Cancer | A well-established target for sulfonamides; involved in pH regulation and biosynthesis. | The sulfonamide moiety is a classic inhibitor of CAs; specific activity of this compound is worth exploring. tandfonline.com |

Development of Prodrugs and Delivery Systems

To overcome limitations in solubility, permeability, and site-specific delivery, the development of prodrugs and advanced delivery systems is a critical area of research. mdpi.commdpi.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. orientjchem.org This approach can significantly improve the pharmacokinetic profile of a compound.

For sulfonamides, N-acylation is a promising prodrug strategy. nih.govresearchgate.net This involves attaching an acyl group to the sulfonamide nitrogen, which can enhance properties like aqueous solubility. nih.gov These N-acyl groups are designed to be cleaved metabolically, releasing the active sulfonamide drug. nih.gov Research on a complex benzenesulfonamide containing a trifluoromethyl group demonstrated that an N-propionyl sulfonamide sodium salt prodrug exhibited much-improved pharmacological and physicochemical properties suitable for administration. nih.gov This strategy could be directly applicable to this compound to enhance its therapeutic potential.

Another advanced strategy involves two-stage release mechanisms. For example, a prodrug of the sulfonamide-containing TLR4 antagonist TAK-242 was developed using an arylsulfone trigger that undergoes a sequential two-step elimination reaction to release the active drug. acs.org This allows for a slow and sustained release of the active compound, which can be particularly useful for localized delivery, such as modifying pancreatic islets for transplantation to suppress inflammation. acs.org Such sophisticated delivery systems could be adapted for this compound to target specific tissues and prolong its therapeutic effect.

| Strategy | Mechanism | Potential Advantage for this compound | Example from Related Compounds |

|---|---|---|---|

| N-Acylation | Covalent attachment of an acyl group to the sulfonamide nitrogen, often with a solubilizing tail. The group is later cleaved in vivo. nih.gov | Improved aqueous solubility and modified pharmacokinetic profile. | N-propionyl sulfonamide sodium salt of a COX-2 inhibitor showed improved properties. nih.gov |

| Carrier-Linked (e.g., Esters/Amides) | The active drug is covalently linked to an inert carrier molecule, which modifies lipophilicity or hydrophilicity. | Enhanced membrane permeability or increased water solubility. | Ester prodrugs of ampicillin were developed to improve bioavailability. |

| Two-Stage Release Systems | Incorporates a trigger and a self-immolative spacer, requiring two sequential reactions to release the active drug. acs.org | Slow, sustained, and potentially localized drug release. | An arylsulfone-based prodrug of TAK-242 was designed for localized immunomodulation in transplants. acs.org |

Integration with Modern Drug Discovery Technologies

The future of drug development for compounds like this compound will heavily rely on the integration of modern technologies such as computational modeling, high-throughput screening (HTS), and artificial intelligence (AI). nih.govnih.gov

Computational Drug Design: Structure-based and ligand-based computational methods are crucial for accelerating the drug discovery process. beilstein-journals.org For benzenesulfonamide analogs, molecular docking has been used to predict binding interactions with targets like TrkA and CETP, providing insights into the mechanism of action at a molecular level. nih.govnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps in the early identification of candidates with favorable drug-like properties, reducing late-stage failures. nih.gov These computational tools can be used to design and screen virtual libraries of this compound derivatives to prioritize the synthesis of compounds with the highest predicted potency and best pharmacokinetic profiles. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of vast compound libraries against specific biological targets. nih.gov Establishing an HTS assay for a novel target of this compound would enable the screening of thousands to millions of related compounds to identify new hits. ku.edu These libraries can include collections of diverse, drug-like molecules or more focused sets of sulfonamide derivatives to explore the structure-activity relationship (SAR) around the this compound scaffold. stanford.edu

Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery by analyzing complex biological and chemical data to identify new drug targets, design novel molecules, and predict clinical trial outcomes. nih.govbpasjournals.com AI algorithms can be trained on existing data from sulfonamide research to predict the biological activities of new virtual compounds, including their efficacy and potential off-target effects. mdpi.com Generative AI models can design entirely new molecules based on the this compound core with optimized properties for specific targets like hURAT1. nih.gov This approach significantly reduces the time and cost associated with traditional drug discovery cycles. bpasjournals.com

| Technology | Application | Specific Use-Case |

|---|---|---|

| Computational Modeling | Virtual screening, mechanism of action studies, and pharmacokinetic prediction. | Molecular docking of derivatives against hURAT1 or CETP; in silico ADMET profiling to predict drug-likeness. nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapidly test large libraries of chemical compounds for biological activity. | Screening a library of sulfonamide analogs against a newly identified target to find potent hits. nih.gov |

| Artificial Intelligence (AI) / Machine Learning (ML) | Target identification, de novo drug design, drug repurposing, and clinical trial optimization. | Using generative models to design novel this compound derivatives with enhanced efficacy and selectivity. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Trifluoromethyl)benzylsulfonamide, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically begins with 2-(trifluoromethyl)benzyl bromide as a starting material. Sulfonamide formation involves nucleophilic substitution with sulfonamide precursors (e.g., sulfonyl chlorides or thiols). Optimization strategies include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity .

- Catalysts : Use of triethylamine or DMAP to neutralize HCl byproducts and accelerate the reaction .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group (-CF₃) enhances:

- Lipophilicity : LogP values increase by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .

- Acidity : The sulfonamide proton (N-H) becomes more acidic (pKa ~8–9), facilitating salt formation for solubility studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -60 to -70 ppm for -CF₃) and ¹H NMR (benzyl protons at δ 4.3–4.5 ppm) confirm structure .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 264.05) .

- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1300 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental data for this compound?

- Methodological Answer :

- Experimental Validation : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) to measure intrinsic solubility .

- Computational Adjustments : Incorporate solvation models (e.g., COSMO-RS) that account for -CF₃ polarity and hydrogen-bonding capacity .

- Case Study : A 2024 study found experimental solubility in PBS (pH 7.4) was 0.12 mg/mL, 30% lower than COSMO predictions due to underestimated crystal lattice energy .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-donating substituents (e.g., -OMe) on the benzene ring to guide electrophilic substitution .

- Metal Catalysis : Pd-catalyzed C-H activation at the benzyl position for cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Thermodynamic Control : High-temperature reactions (>100°C) favor para-substitution over ortho due to steric hindrance from -CF₃ .

Q. How does this compound interact with carbonic anhydrase isoforms, and what structural analogs show divergent inhibition profiles?

- Methodological Answer :

- Enzyme Assays : Fluorescent thermal shift assays (FTSA) and stopped-flow kinetics measure binding affinity (Kd) and inhibition constants (Ki) .

- Structural Insights : X-ray crystallography reveals sulfonamide coordination to the active-site zinc ion, while -CF₃ stabilizes hydrophobic pockets in CA IX .

- Analog Comparison : Replacement of -CF₃ with -CH₃ reduces CA IX selectivity by 15-fold, highlighting the role of fluorine in isoform discrimination .

Q. What are the challenges in interpreting conflicting bioactivity data across cell-based vs. enzyme-targeted assays?

- Methodological Answer :

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .

- Off-Target Effects : Employ CRISPR-validated cell lines to isolate target-specific effects .

- Case Example : A 2024 study reported IC₅₀ = 2.3 μM in CA IX-overexpressing cells vs. Ki = 0.8 nM in recombinant CA IX, attributed to efflux pump interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.